molecular formula C22H22N2O5 B11230455 2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11230455
M. Wt: 394.4 g/mol
InChI Key: DWUAURWGYFXCPN-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzodioxepin intermediates. Common synthetic routes may involve:

    Formylation of Indole: The indole ring is formylated using reagents like Vilsmeier-Haack reagent.

    Coupling Reaction: The formylated indole is then coupled with a benzodioxepin derivative through a nucleophilic substitution reaction.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The indole and benzodioxepin rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and benzodioxepin derivatives.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzodioxepin ring can also interact with biological membranes, affecting their properties. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the benzodioxepin ring.

    Benzodioxepin derivatives: Share the benzodioxepin moiety but lack the indole ring.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the combination of both indole and benzodioxepin moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3-formylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

InChI

InChI=1S/C22H22N2O5/c1-27-19-10-21-20(28-7-4-8-29-21)9-15(19)11-23-22(26)13-24-12-16(14-25)17-5-2-3-6-18(17)24/h2-3,5-6,9-10,12,14H,4,7-8,11,13H2,1H3,(H,23,26)

InChI Key

DWUAURWGYFXCPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C=O)OCCCO2

Origin of Product

United States

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